molecular formula C13H12O3 B13856338 3-(4-(Hydroxymethyl)phenoxy)phenol

3-(4-(Hydroxymethyl)phenoxy)phenol

Cat. No.: B13856338
M. Wt: 216.23 g/mol
InChI Key: AOUSNGWSZWQYMY-UHFFFAOYSA-N
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Description

Contextualization within Phenolic and Ethereal Organic Chemistry

3-(4-(Hydroxymethyl)phenoxy)phenol (B1154874) is a multifunctional organic molecule. Structurally, it is classified as a phenol (B47542), due to the hydroxyl (-OH) group directly attached to an aromatic ring. It is also an ether, specifically a diaryl ether, characterized by an oxygen atom connecting two aromatic rings. Furthermore, the presence of a -CH₂OH group classifies it as a primary alcohol. researchgate.net This combination of functional groups dictates its chemical properties and reactivity.

Historical Overview of Related Structural Motifs in Academic Research

The structural motifs present in this compound have long been the focus of academic and industrial research. Phenol-formaldehyde resins, some of the earliest synthetic polymers, are based on the reactivity of phenols with formaldehyde (B43269) to form hydroxymethylphenols, which then crosslink. nih.gov This highlights the historical importance of the hydroxymethyl-substituted phenol moiety in materials science.

The diaryl ether scaffold is recognized as a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic drugs. researchgate.net The synthesis of diaryl ethers has been a significant area of research, with methods like the Ullmann condensation and, more recently, palladium- and copper-catalyzed cross-coupling reactions being developed to efficiently construct this linkage. chemdad.com Research into diaryl ether-containing compounds has led to the development of various therapeutic agents and agrochemicals. For instance, the phenoxy-phenyl scaffold is found in some acetyl-CoA carboxylase (ACC) inhibitors investigated for their anticancer properties. lookchem.com

Current Research Landscape and Emerging Trends Pertaining to the Compound

Current research involving this compound, also known by its synonym 4'-Hydroxy-3-phenoxybenzyl Alcohol, is significantly linked to its role as a metabolite of several synthetic pyrethroid insecticides. lookchem.com Pyrethroids such as Deltamethrin, Permethrin, Cypermethrin, and Cyhalothrin are widely used in agriculture and public health to control insect pests. researchgate.netnih.gov Upon exposure, these insecticides undergo metabolism in organisms, a key step of which is the cleavage of the ester bond, leading to the formation of this compound. researchgate.netnih.gov Therefore, the detection and quantification of this compound in biological and environmental samples are crucial for toxicological studies and for monitoring exposure to pyrethroid insecticides.

Emerging research trends for structurally related compounds focus on synthesizing derivatives with enhanced biological activities. For example, the synthesis of halogenated phenoxychalcones, which contain a diaryl ether motif, has been explored for developing novel cytotoxic agents against cancer cell lines. researchgate.netresearchgate.netchemicalbook.com These studies highlight the ongoing interest in the diaryl ether scaffold as a platform for creating new therapeutic molecules. While direct research on the applications of this compound as a primary active compound is not extensive, its established role as a biomarker for pesticide exposure underscores its current importance in ecotoxicology and environmental health research. tandfonline.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₂O₃
Molecular Weight216.23 g/mol
IUPAC NameThis compound
Synonyms4'-Hydroxy-3-phenoxybenzyl Alcohol, 3-(4-Hydroxyphenoxy)benzenemethanol
CAS Number63987-19-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenoxy]phenol

InChI

InChI=1S/C13H12O3/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-8,14-15H,9H2

InChI Key

AOUSNGWSZWQYMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)O

Origin of Product

United States

Methodologies for the Synthesis of 3 4 Hydroxymethyl Phenoxy Phenol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(4-(hydroxymethyl)phenoxy)phenol (B1154874) reveals two primary disconnection points around the central ether oxygen atom. This leads to two main synthetic strategies:

Disconnection A (C-O bond between the phenoxy oxygen and the hydroxymethyl-bearing ring): This approach involves the coupling of a 3-hydroxyphenoxide (or its synthetic equivalent) with a 4-(hydroxymethyl)phenyl halide or a related electrophile. This is a common strategy for unsymmetrical diaryl ether synthesis.

Disconnection B (C-O bond between the phenol-bearing ring and the ether oxygen): This strategy would involve the reaction of a 4-(hydroxymethyl)phenoxide with a 3-halophenol derivative.

Conventional Synthetic Routes and Their Mechanistic Aspects

Conventional methods for the synthesis of diaryl ethers, and by extension this compound, primarily rely on etherification and phenol-coupling reactions.

Etherification-Based Approaches (e.g., Ullmann-type reactions, Nucleophilic Aromatic Substitution)

The formation of the diaryl ether linkage is a cornerstone of the synthesis. Two classical methods, the Ullmann condensation and nucleophilic aromatic substitution (SNAr), are prominent.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol (B47542). gordon.eduorganic-chemistry.org In the context of synthesizing our target molecule, this would typically involve the reaction of a 3-hydroxyphenol derivative with a 4-halobenzyl alcohol derivative in the presence of a copper catalyst and a base. gordon.eduorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. gordon.edu However, modern modifications have led to milder reaction conditions through the use of soluble copper catalysts and various ligands. researchgate.net

The mechanism of the Ullmann ether synthesis is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.

Nucleophilic Aromatic Substitution (SNAr) offers an alternative route, particularly when one of the aromatic rings is activated by electron-withdrawing groups. researchgate.netbyjus.com In an SNAr approach to this compound, a phenoxide nucleophile attacks an electron-deficient aryl halide, proceeding through a negatively charged intermediate known as a Meisenheimer complex. byjus.comyoutube.com For the synthesis of the target molecule, one could envision the reaction of resorcinol (B1680541) (benzene-1,3-diol) with an activated 4-halobenzyl alcohol derivative. nih.govrsc.org The presence of an activating group, such as a nitro group, on the aryl halide can significantly facilitate this reaction. nih.govrsc.org However, for non-activated aryl halides, this reaction generally requires harsh conditions. nih.gov

A variation of this is the Williamson ether synthesis , which is an SN2 reaction between an alkoxide and an alkyl halide. rsc.orgpsu.edu While typically used for alkyl aryl ethers, it can be adapted for diaryl ethers if one of the aryl groups can act as a suitable leaving group, which is less common.

Etherification Method Typical Reactants Catalyst/Reagents General Conditions Key Mechanistic Feature
Ullmann Condensation 3-Hydroxyphenol derivative + 4-Halobenzyl alcohol derivativeCopper(I) or (II) salt, Base (e.g., K₂CO₃, Cs₂CO₃)High temperature (can be milder with modern catalysts)Copper-catalyzed cross-coupling
Nucleophilic Aromatic Substitution (SNAr) Resorcinol + Activated 4-halobenzyl alcohol derivativeStrong base (e.g., NaOH, KOH)Often requires activating groups on the aryl halideFormation of a Meisenheimer complex

This table provides a general overview. Specific conditions can vary significantly based on the substrates and catalyst systems used.

Phenol-Coupling Methodologies and Catalytic Systems

Phenol-coupling reactions, particularly those that are catalyzed, provide another avenue for the synthesis of diaryl ethers. These methods often involve the in-situ generation of a reactive species that facilitates the coupling. Copper-catalyzed systems are again prevalent in this area. For instance, the coupling of phenols with arylboronic acids, a variant of the Chan-Lam coupling, can be used to form the C-O bond. organic-chemistry.org

In a potential synthesis of this compound, one could couple 3-hydroxyphenylboronic acid with 4-(hydroxymethyl)phenol, or vice versa, in the presence of a copper catalyst.

Hydroxymethyl Group Installation and Transformation Strategies

The hydroxymethyl group can be introduced either before or after the formation of the diaryl ether linkage.

Pre-installation: Starting with a commercially available 4-(hydroxymethyl)phenyl halide or a protected version thereof allows for the direct incorporation of this group. The hydroxyl group may require protection (e.g., as a benzyl (B1604629) or silyl (B83357) ether) during the coupling reaction to prevent side reactions.

Post-installation: A more common and often more practical approach is to install the hydroxymethyl group after the diaryl ether core has been synthesized. This can be achieved through the reduction of a corresponding aldehyde or carboxylic acid. For example, a diaryl ether containing a 4-formyl group can be selectively reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165) in a process known as chemoselective reduction. masterorganicchemistry.com This strategy avoids potential complications with the free hydroxymethyl group during the coupling step.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Catalytic Synthesis Protocols (e.g., Palladium-catalyzed cross-coupling)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to the formation of C-O bonds, providing a powerful tool for diaryl ether synthesis. These reactions often proceed under milder conditions and with greater functional group tolerance than traditional Ullmann reactions. The use of specialized phosphine (B1218219) ligands is crucial for the success of these couplings, enabling the reaction of a wide range of aryl halides and phenols. organic-chemistry.org

For the synthesis of this compound, a palladium catalyst in conjunction with a suitable ligand could be used to couple a 3-hydroxyphenol derivative with a 4-halobenzyl alcohol derivative. organic-chemistry.org The choice of ligand is critical and can influence the efficiency and selectivity of the reaction.

Catalytic System Typical Reactants Catalyst/Ligand General Conditions
Palladium-catalyzed 3-Hydroxyphenol derivative + 4-Halobenzyl alcohol derivativePd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos, SPhos)Mild to moderate temperatures, various bases
Copper-catalyzed 3-Hydroxyphenol + 4-Aryl iodideCuI, 1,10-phenanthrolineModerate temperatures, Cs₂CO₃ as base

This table presents examples of advanced catalytic systems. The specific choice of catalyst, ligand, and conditions is highly dependent on the substrates.

In line with the principles of green chemistry , recent research has focused on developing more sustainable synthetic routes. This includes the use of more environmentally friendly solvents, lower catalyst loadings, and reactions that proceed under milder conditions. For diaryl ether synthesis, this has led to the exploration of water as a solvent, the use of recyclable catalysts, and the development of ligand-free catalytic systems under certain conditions.

Green Chemistry Approaches to Sustainable Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of diaryl ethers to minimize environmental impact. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes.

One notable advancement is the use of supercritical carbon dioxide (scCO2) as a green solvent for the synthesis of diaryl ethers. rsc.org Supercritical CO2 is non-flammable, non-toxic, and readily available, making it an attractive alternative to conventional organic solvents. rsc.org Research has demonstrated the successful synthesis of diaryl ethers in scCO2 through a fluoride-mediated SNAr reaction of aryl silyl ethers with aryl fluorides. rsc.org This process benefits from the formation of a CO2-miscible side-product, simplifying purification. rsc.org

The use of bio-based solvents is another promising green approach. Eucalyptol, a solvent derived from biomass, has been successfully employed in the Buchwald-Hartwig reaction for the synthesis of O,S,N-heterocyclic compounds, demonstrating its potential as a sustainable alternative to common solvents. researchgate.net Furthermore, the development of catalyst-free and microwave-assisted coupling of phenols with electron-deficient aryl halides in solvents like DMSO represents an eco-friendly and cost-effective method for synthesizing nonsymmetrical diaryl ethers. organic-chemistry.org

The recovery and reuse of phenolic compounds from agri-food waste are also being explored as a sustainable source for the synthesis of phenolic resins and other valuable chemicals. researchgate.netnih.gov These green methodologies focus on reducing waste and utilizing renewable feedstocks. researchgate.netnih.gov

Table 1: Green Chemistry Approaches in Diaryl Ether Synthesis

Methodology Green Aspect Key Findings Reference(s)
SNAr Reaction in scCO2 Use of a green solvent (supercritical CO2) High-yielding synthesis of diaryl ethers in batch and continuous flow modes. rsc.org
Buchwald-Hartwig Reaction Use of a bio-based solvent (eucalyptol) Eucalyptol proved to be a viable sustainable alternative to conventional solvents. researchgate.net
Microwave-Assisted Coupling Catalyst-free and energy-efficient Rapid (5-10 min) and high-yielding synthesis of diaryl ethers in refluxing DMSO. organic-chemistry.org
Use of Agri-Food Waste Utilization of renewable feedstocks Lignin from sugar waste can be used as a substitute for phenol in resin synthesis. researchgate.net

Flow Chemistry Applications in Process Intensification

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of diaryl ethers, contributing to process intensification. This technology allows for superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, often leading to higher yields and selectivity. pharmasalmanac.com

A notable application of flow chemistry is in the synthesis of diaryl ethers using a fixed-bed continuous flow process with a polymer-supported fluoride (B91410) reagent in supercritical CO2. rsc.org This method has demonstrated high conversions and showcases the potential for scalable and continuous production. rsc.org The ability to operate at elevated temperatures and pressures in a controlled manner allows for accelerated reaction rates and reduced reaction times. rsc.org

Flow chemistry is particularly beneficial for reactions that are difficult to control in batch reactors. For instance, highly exothermic or fast reactions can be managed safely and efficiently in a continuous flow setup. pharmasalmanac.com This approach also facilitates easier scale-up from laboratory to industrial production. pharmasalmanac.com The development of end-to-end continuous manufacturing processes, where each synthetic step is run in flow and linked together, is a major goal in pharmaceutical synthesis. pharmasalmanac.com

Table 2: Flow Chemistry in Diaryl Ether Synthesis

Reaction Flow System Advantages Key Findings Reference(s)
SNAr Reaction Fixed-bed continuous flow with polymer-supported fluoride reagent in scCO2 Process intensification, high conversion, scalability. Successful translation from batch to a high-yielding continuous flow process. rsc.org
General Pharmaceutical Synthesis Continuous flow reactors Improved safety, better control of process variables, higher selectivity and yields, easier scale-up. Flow chemistry enables the use of optimal but potentially hazardous chemistry in a safe manner. pharmasalmanac.com

Optimization of Reaction Conditions, Selectivity, and Yields

The optimization of reaction conditions is critical for achieving high selectivity and yields in the synthesis of diaryl ethers. The two predominant methods for forming the C-O bond in diaryl ethers are the Ullmann-type coupling and the Buchwald-Hartwig amination. The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. arkat-usa.orgwuxiapptec.com

Ullmann-Type Coupling:

The classical Ullmann reaction for diaryl ether synthesis has been significantly improved through the use of ligands that accelerate the reaction and allow for milder conditions. beilstein-journals.orgorganic-chemistry.org Ligand screening studies have shown that N-methylated amino acid-derived N,O-ligands and N,N-ligands with small bite angles can be highly effective. beilstein-journals.orgnih.gov However, the performance of ligands can be highly specific to the substrates, and even small structural variations in the ligand can dramatically affect catalytic activity. beilstein-journals.orgnih.gov

The choice of base and solvent is also crucial. Cesium carbonate (Cs2CO3) is often an effective base, particularly in polar aprotic solvents like acetonitrile (B52724) or N-methyl-2-pyrrolidone (NMP). organic-chemistry.orgumass.edu In some cases, particularly with electron-deficient aryl halides, the reaction can proceed in the absence of a copper catalyst when using Cs2CO3 in NMP. umass.edu For less reactive substrates, increasing the reaction temperature can significantly improve yields. arkat-usa.orgrhhz.net

Buchwald-Hartwig Amination:

The palladium-catalyzed Buchwald-Hartwig reaction is a versatile method for C-O bond formation. The choice of phosphine ligand is paramount for a successful transformation. wuxiapptec.com The reactivity of the aryl halide follows the general trend of Ar-I > Ar-Br > Ar-OTf > Ar-Cl. wuxiapptec.com A variety of solvents can be used, with ethereal and aromatic solvents being common choices, while chlorinated solvents and acetonitrile should generally be avoided. wuxiapptec.com The selection of the appropriate base is also critical, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (B84403) (K3PO4). researchgate.netwuxiapptec.com

The optimization of these parameters is often complex due to the interplay between the different components of the reaction mixture. Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the reaction space and identify the optimal conditions for a given transformation. bristol.ac.uk

Table 3: Optimization of Reaction Conditions for Diaryl Ether Synthesis

Reaction Type Catalyst/Ligand Base Solvent Temperature (°C) Key Findings Reference(s)
Ullmann Coupling CuI / PPh3 K2CO3 Toluene/Xylene 110-140 Effective for electron-poor aryl bromides and electron-rich phenols in non-polar solvents. arkat-usa.org
Ullmann Coupling Cu2O / Salicylaldoxime Cs2CO3 Acetonitrile 80 Inexpensive ligand system for mild coupling of aryl bromides and iodides. organic-chemistry.org
Ullmann Coupling CuI / Salicylaldimine Ligand K3PO4 Dioxane 101 Excellent yields for a variety of aryl iodides and bromides with substituted phenols. rhhz.net
Buchwald-Hartwig Pd(OAc)2 / Xantphos K3PO4 Eucalyptol 110 Good yields and reduced reaction times in a green, bio-based solvent. researchgate.net
Buchwald-Hartwig Pd(OAc)2 / NIXANTPHOS LiN(SiMe3)2 CPME 60 Efficient for the diarylation of 4-pyridylmethyl ethers. nih.gov

Chemical Reactivity and Transformative Potential of 3 4 Hydroxymethyl Phenoxy Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-(4-(hydroxymethyl)phenoxy)phenol (B1154874) is a key site for various chemical modifications, including esterification, etherification, oxidation, and electrophilic aromatic substitution. These reactions are fundamental to altering the electronic and physical properties of the molecule.

Esterification Reactions and Kinetic Studies

The esterification of phenols is a common transformation, and while they react sluggishly with carboxylic acids, they readily form esters with more reactive acylating agents like acyl chlorides and acid anhydrides. libretexts.orgchemguide.co.uk The reaction of this compound with an acyl chloride, such as ethanoyl chloride, proceeds at room temperature to yield the corresponding phenyl ester and hydrogen chloride. libretexts.org To enhance the reaction rate, particularly with less reactive acyl chlorides like benzoyl chloride, the phenol (B47542) can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide. libretexts.org

Table 1: General Conditions for Phenolic Esterification

Acylating AgentCatalyst/BaseTypical ConditionsProduct
Acyl ChloridePyridine or other non-nucleophilic baseRoom temperature or gentle warmingPhenyl Ester
Acid AnhydrideNone or acid/base catalystWarmingPhenyl Ester
Carboxylic AcidStrong acid (e.g., H₂SO₄) and heat (less common for phenols)High temperature, often with removal of waterPhenyl Ester

Etherification Reactions and Formation of Complex Ethers

The phenolic hydroxyl group can be readily converted into an ether linkage, a transformation that can be leveraged to synthesize a variety of derivatives, including complex ethers and polymers. The Williamson ether synthesis is a classic and versatile method for this purpose, involving the reaction of a phenoxide ion with an alkyl halide. chemrxiv.org The reaction proceeds via an SN2 mechanism, where the phenoxide acts as a nucleophile. rsc.org

The formation of the sodium salt of this compound, by reaction with a base like sodium hydroxide, followed by treatment with an appropriate alkyl halide, would yield the corresponding ether. This methodology allows for the introduction of a wide range of alkyl and aryl groups, leading to the formation of complex ethers. For instance, reaction with a dihaloalkane could lead to the formation of dimeric or polymeric ether structures. The synthesis of poly(aryl ether ketone)s (PAEKs) through the nucleophilic substitution reaction of bisphenols with difluorinated aromatic ketones highlights the potential for creating high-performance polymers from phenolic precursors. researchgate.net

Table 2: Williamson Ether Synthesis for Phenols

ReactantsBaseSolventTemperatureProduct
Phenol + Alkyl HalideNaOH, KOH, K₂CO₃Acetonitrile (B52724), DMF50-100 °CPhenyl Ether
Phenol + DihaloalkaneStrong basePolar aprotic solventVariesDimeric or Polymeric Ether

Oxidation Pathways and Derivative Formation

The phenolic ring of this compound is susceptible to oxidation, which can lead to the formation of quinone derivatives. Phenols can be oxidized to quinones using various oxidizing agents. nih.gov Electrochemical methods have also been developed for the selective oxidation of phenols to quinones. beilstein-journals.orgrsc.org The oxidation of phenols can sometimes lead to the formation of diphenoquinones through the coupling of phenoxy radicals. rsc.org

The specific oxidation products of this compound would depend on the oxidant and reaction conditions. Oxidation could potentially yield ortho- or para-benzoquinone derivatives, depending on the regioselectivity of the reaction. The presence of the hydroxymethylphenoxy group would influence the electronic properties of the phenolic ring and thus the outcome of the oxidation. Studies on the oxidation of substituted phenols have shown that the nature and position of the substituents play a crucial role in determining the structure of the resulting quinone. uc.ptrsc.org

Electrophilic Aromatic Substitution on the Phenolic Ring

The hydroxyl group is a strongly activating and ortho-, para-directing group for electrophilic aromatic substitution. chemrxiv.orguc.ptlibretexts.org This means that the benzene (B151609) ring of the phenol moiety in this compound is highly susceptible to attack by electrophiles, with substitution occurring primarily at the positions ortho and para to the hydroxyl group.

The ether linkage at the meta position will also influence the regioselectivity of the substitution. The alkoxy group is also an activating, ortho-, para-director. Therefore, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are the most likely sites for electrophilic attack. The bulky hydroxymethylphenoxy substituent might exert some steric hindrance, potentially favoring substitution at the less hindered para position (position 4) or the ortho position further away from the ether linkage (position 6). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. google.comnih.govresearchgate.netyoutube.com The specific conditions for these reactions would need to be carefully controlled to avoid polysubstitution due to the high activation of the ring. nih.gov

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) on the second aromatic ring provides another reactive site for chemical modification, primarily through oxidation.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol functionality of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the extent of the oxidation.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used to selectively oxidize primary alcohols to aldehydes, which in this case would yield 3-(4-formylphenoxy)phenol. libretexts.org More vigorous oxidation conditions, using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically lead to the formation of the corresponding carboxylic acid, 3-(4-carboxyphenoxy)phenol. dicp.ac.cn The synthesis of 3,4-methylenedioxyphenol from 3,4-methylene dioxyacetophenone via an oxidation and hydrolysis sequence provides a relevant example of such transformations on a substituted phenolic compound. google.com A study on the thermo-oxidative degradation of a resin containing a [4-(hydroxymethyl)phenoxymethyl] moiety also demonstrated the formation of benzaldehyde, supporting the feasibility of this oxidation pathway.

Table 3: Oxidation of the Hydroxymethyl Group

Desired ProductOxidizing AgentTypical Conditions
AldehydePyridinium chlorochromate (PCC), Dess-Martin periodinaneAnhydrous conditions, room temperature
Carboxylic AcidPotassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)Basic or acidic conditions, often with heating

Nucleophilic Substitution Reactions (e.g., Halogenation)

The hydroxymethyl group of this compound is susceptible to nucleophilic substitution reactions, a key method for introducing a variety of functional groups. A prominent example of this is halogenation, where the hydroxyl group is replaced by a halogen atom. This transformation is a critical step in synthesizing intermediates for various applications.

The conversion of the alcohol to a halide can be achieved using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or a similar reagent can convert the hydroxymethyl group into a chloromethyl group, yielding 3-(4-(chloromethyl)phenoxy)phenol. Similarly, reagents like phosphorus tribromide (PBr₃) can be employed for bromination. These reactions typically proceed under mild conditions and are fundamental for further synthetic modifications, such as the introduction of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

The resulting halomethyl-substituted phenoxy phenol is a versatile intermediate. The newly introduced halogen acts as a good leaving group, facilitating subsequent nucleophilic substitution reactions. This reactivity allows for the attachment of a wide range of moieties, expanding the synthetic utility of the original molecule.

Condensation Reactions and Polymerization Initiation

The bifunctional nature of this compound, possessing both a phenolic hydroxyl and a primary alcohol, makes it a valuable monomer in condensation polymerization. ontosight.ai These reactions involve the step-wise formation of larger structural units, leading to the synthesis of polymers with diverse properties.

This compound can undergo self-condensation or co-polymerization with other monomers. For example, under appropriate conditions, it can react to form polyethers or polyesters. The phenolic hydroxyl group can react with the hydroxymethyl group of another molecule, eliminating water and forming an ether linkage. This process can be repeated to build a polymer chain.

Furthermore, this compound can act as an initiator in certain polymerization reactions. The hydroxyl groups can initiate the ring-opening polymerization of cyclic monomers like epoxides or lactones. The choice of catalyst and reaction conditions plays a crucial role in controlling the polymerization process and the properties of the resulting polymer. For instance, metal-mediated catalysts are often employed to accelerate the curing rate and lower the curing temperature of phenol-formaldehyde resins, a type of condensation polymer. mdpi.com The use of biocatalysts, such as peroxidases, has also been explored for the polymerization of phenolic compounds. nih.gov

The polymerization of phenolic compounds can lead to materials with desirable characteristics such as high thermal stability and chemical resistance. ontosight.ai

Table 1: Examples of Polymerization involving Phenolic Monomers

Polymer TypeMonomer(s)Catalyst/ConditionsResulting Properties
Poly(aryl ether)sDihalobenzonitriles and bisphenolsNucleophilic Aromatic SubstitutionHigh thermal stability, good mechanical properties
Phenol-Formaldehyde ResinsPhenol, Formaldehyde (B43269)Acid or Base catalysisThermosetting, high heat resistance
PolyestersDicarboxylic acids and diolsEsterification catalystsVaries with monomers, can be biodegradable

Reactivity of the Phenoxy Ether Linkage

Cleavage Reactions and Mechanistic Investigations

The diaryl ether linkage is a defining feature of this compound and is generally known for its chemical robustness. nih.gov However, under specific and often harsh conditions, this bond can be cleaved. Understanding the mechanisms of these cleavage reactions is crucial for both the strategic degradation of related polymers and for assessing the stability of the molecule in various chemical environments.

Cleavage of the C(aryl)-O bond in diaryl ethers typically requires strong reagents. organic-chemistry.org Methods for cleaving such bonds include treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). mdpi.com These reagents can facilitate the breaking of the ether bond to yield the corresponding phenols. For instance, the demethylation of methoxy-substituted diaryl ethers using BBr₃ is a known synthetic strategy. encyclopedia.pub

Mechanistic investigations into the cleavage of diaryl ethers often point to processes involving protonation or coordination to the ether oxygen, followed by nucleophilic attack on one of the aryl carbons or an elimination pathway. Recent research has also explored catalytic methods for the selective cleavage of C(aryl)-O bonds, sometimes assisted by directing groups within the molecule to achieve site-specific bond breaking. rsc.org Photocatalytic methods have also been developed for the cleavage of phenolic ethers, offering a milder alternative to harsh chemical reagents. chemrxiv.org

Stability Under Diverse Chemical Conditions

A key characteristic of the phenoxy ether linkage in molecules like this compound is its significant stability under a wide range of chemical conditions. This stability is a major contributor to the utility of diaryl ether motifs in various applications, including as scaffolds in drug discovery and agrochemicals. nih.gov

The diaryl ether bond is generally resistant to hydrolysis under both acidic and basic conditions that would typically cleave alkyl ethers. It is also stable towards many common oxidizing and reducing agents. This robustness allows for chemical modifications to be made to other parts of the molecule, such as the hydroxymethyl and phenolic hydroxyl groups, without disrupting the core diaryl ether structure.

Studies on poly(aryl ether)s have demonstrated their remarkable chemical stability, showing no degradation after prolonged exposure to strong acids (like 12 M HCl), strong bases (like 10 M NaOH), and strong oxidizing agents (like 30% H₂O₂). rsc.org This inherent stability is a critical property for materials intended for use in demanding environments. However, it is this very stability that also presents challenges for the chemical recycling of such polymers. rsc.org

Multi-Component Reactions and Complex Chemical Transformations

While specific examples involving this compound in multi-component reactions (MCRs) are not extensively documented in the provided search results, its structural motifs—a phenol and a benzyl (B1604629) alcohol—are known to participate in such complex transformations. MCRs are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov

Phenols are common components in various MCRs. For instance, they can react with aldehydes and other nucleophiles in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, or variations thereof. The phenolic hydroxyl group can act as a nucleophile or its ortho-position can be involved in cyclization steps. Iron(III) salts have been shown to promote the condensation of aldehydes and electron-rich phenols to generate ortho-quinone methides, which can then participate in Diels-Alder reactions in a one-pot, multi-component strategy to synthesize benzopyrans. nih.gov

The hydroxymethyl group can also be involved in complex transformations. For example, it could be oxidized in situ to an aldehyde, which then participates in an MCR. The bifunctional nature of this compound presents intriguing possibilities for its use in designing novel MCRs to generate complex molecular architectures containing a diaryl ether scaffold.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For "3-(4-(Hydroxymethyl)phenoxy)phenol," advanced NMR methods offer deep insights into its conformational dynamics and the electronic environment of its constituent atoms.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and mapping the covalent framework of the molecule. rsc.orgcsbsju.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through three bonds (H-C-C-H). csbsju.edu For "this compound," COSY spectra would show correlations between adjacent aromatic protons on both phenolic rings, as well as the coupling between the methylene (B1212753) protons of the hydroxymethyl group and the aromatic proton on the same ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). rsc.orgyoutube.comcolumbia.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the methylene carbon of the hydroxymethyl group would show a direct correlation with its corresponding methylene protons. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-4 bonds) ¹H-¹³C correlations, providing a detailed picture of the molecular connectivity. rsc.orgcsbsju.eduyoutube.comcolumbia.edu In the context of "this compound," HMBC would be instrumental in confirming the ether linkage by showing correlations between the protons on one aromatic ring and the carbons of the other, through the oxygen atom. It would also confirm the position of the hydroxymethyl group on its respective ring.

A hypothetical representation of expected 2D NMR correlations is provided in the table below.

Proton (¹H) Correlated Carbon (¹³C) in HMBC (selected) Correlated Proton (¹H) in COSY (selected)
Aromatic Protons (Ring A)Carbons in Ring B (via ether linkage), Carbonyl CarbonAdjacent Aromatic Protons (Ring A)
Aromatic Protons (Ring B)Carbons in Ring A (via ether linkage), Methylene CarbonAdjacent Aromatic Protons (Ring B)
Methylene Protons (-CH₂OH)Aromatic Carbons in Ring AAromatic Proton on Ring A (ortho)
Phenolic OHAromatic Carbons-
Alcoholic OHMethylene CarbonMethylene Protons (-CH₂OH)

Table 1: Hypothetical 2D NMR Correlations for This compound (B1154874).

The ether linkage in "this compound" imparts a degree of conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the rotational barriers and preferred conformations around the C-O-C bond. researchgate.net By analyzing changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers associated with these conformational changes.

The chemical shifts of labile protons, such as those in the hydroxyl groups of "this compound," are particularly sensitive to the solvent environment. rsc.orgnih.govthieme-connect.deresearchgate.net Hydrogen-bonding interactions between the solute and solvent molecules can cause significant changes in the observed chemical shifts. researchgate.netpitt.edu For instance, in a hydrogen-bond accepting solvent like DMSO-d₆, the phenolic and alcoholic proton signals would be expected to shift downfield compared to a non-polar solvent like CDCl₃. nih.govpitt.edu This sensitivity can be exploited to probe the accessibility of the hydroxyl groups and their involvement in intermolecular interactions. The use of deuterium (B1214612) oxide (D₂O) can help identify the O-H peaks, as the protons will exchange with deuterium and the signal will disappear from the ¹H NMR spectrum. libretexts.orglibretexts.org

Solvent Expected Relative Chemical Shift of OH Protons Rationale
DMSO-d₆DownfieldStrong hydrogen bond acceptor. nih.gov
Acetone-d₆IntermediateModerate hydrogen bond acceptor. researchgate.net
CDCl₃UpfieldWeak hydrogen bond acceptor. researchgate.net

Table 2: Predicted Solvent Effects on the ¹H NMR Chemical Shifts of Hydroxyl Protons.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. researchgate.netlibretexts.orgyoutube.com

IR Spectroscopy: The IR spectrum of "this compound" would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. researchgate.net The broadness of this peak is a result of intermolecular hydrogen bonding. Sharp peaks in the aromatic region (around 1500-1600 cm⁻¹) would correspond to C=C stretching vibrations within the phenyl rings. A strong absorption around 1200-1250 cm⁻¹ would be characteristic of the aryl ether C-O stretching.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. researchgate.netmdpi.comkurouskilab.com For "this compound," Raman spectroscopy would also show characteristic peaks for the aromatic ring vibrations and the C-O stretching of the ether linkage. Comparing the IR and Raman spectra can provide a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other. researchgate.netmdpi.com

The study of hydrogen bonding is a key application of vibrational spectroscopy. rsc.orgbgu.ac.ilcapes.gov.br In the solid state, "this compound" is likely to form an extensive network of intermolecular hydrogen bonds involving both the phenolic and alcoholic hydroxyl groups. rsc.orgbgu.ac.il DFT calculations on similar molecules have shown that heteromeric hydrogen bonds (phenol-alcohol) are often preferred over homomeric interactions (phenol-phenol or alcohol-alcohol). rsc.orgbgu.ac.il

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (Hydrogen Bonded)3200-3600 (Broad)3200-3600
Aromatic C-H Stretch3000-31003000-3100
Aromatic C=C Stretch1500-16001500-1600
Aryl Ether C-O Stretch1200-12501200-1250
Alcohol C-O Stretch1000-11001000-1100

Table 3: General Expected Vibrational Frequencies for this compound.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. researchgate.netrsc.orglibretexts.orgnih.govresearchgate.net

For "this compound," the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. nih.gov The fragmentation pattern would provide valuable structural information. Phenols often exhibit a strong molecular ion peak and characteristic losses of CO (M-28) and HCO (M-29). libretexts.orglibretexts.org The presence of the ether linkage would likely lead to cleavage on either side of the oxygen atom, resulting in fragment ions corresponding to the substituted phenoxy and hydroxymethylphenyl moieties. Alpha-cleavage next to the alcohol group is also a common fragmentation pathway for alcohols. libretexts.orglibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of their elemental composition. nih.gov

Isotope labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), can be used to trace the fragmentation pathways. uchicago.edunih.gov For example, labeling the methylene carbon with ¹³C would allow for the unambiguous identification of fragments containing this part of the molecule.

Fragment Ion Plausible Origin
[M-H₂O]⁺Loss of water from the hydroxymethyl group
[M-CH₂OH]⁺Loss of the hydroxymethyl radical
[C₇H₇O]⁺Cleavage of the ether bond (hydroxymethylphenyl cation)
[C₆H₅O₂]⁺Cleavage of the ether bond (phenoxyphenol cation)

Table 4: Plausible Mass Spectrometry Fragmentation Ions for this compound.

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination and Supramolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. researchgate.net By diffracting X-rays off a single crystal of "this compound," it is possible to obtain a detailed map of electron density and thus the precise positions of all atoms in the crystal lattice. researchgate.net

This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. researchgate.net Furthermore, X-ray crystallography would elucidate the nature and geometry of intermolecular interactions, particularly the hydrogen-bonding network. rsc.orgbgu.ac.il It would show how the molecules pack in the crystal and whether they form specific supramolecular assemblies, such as chains, sheets, or three-dimensional networks, stabilized by hydrogen bonds and other non-covalent interactions like π-π stacking between the aromatic rings. researchgate.net In related structures, the OH(phenol)···OH(alcohol) hydrogen bond is a commonly observed and energetically favorable interaction. rsc.orgbgu.ac.il

Structural Parameter Information Gained from X-ray Crystallography
Bond LengthsProvides precise measurements of all covalent bonds.
Bond AnglesDetermines the angles between adjacent bonds.
Torsion AnglesReveals the conformation of the molecule, especially around the ether linkage.
Hydrogen Bond GeometryDetails the distances and angles of intermolecular hydrogen bonds.
Crystal PackingShows how the molecules are arranged in the solid state.
Supramolecular InteractionsIdentifies other non-covalent interactions like π-π stacking. researchgate.net

Table 5: Information Obtainable from X-ray Crystallography of this compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Research (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical elucidation of chiral molecules. youtube.com A molecule is defined as chiral if it is non-superimposable on its mirror image. The parent compound, this compound, is achiral as it lacks a stereogenic center and any element of planar or axial chirality. Consequently, it does not exhibit a CD or ORD spectrum.

However, these powerful analytical techniques would become highly relevant for the study of chiral derivatives of this compound. Chirality could be introduced to the molecule through several synthetic modifications. For instance, esterification of one of the hydroxyl groups with a chiral acid, or etherification with a chiral alkyl halide, would create a stereogenic center, resulting in a pair of enantiomers.

While no specific research detailing the chiroptical analysis of chiral derivatives of this compound has been published, the principles of the techniques can be discussed in this hypothetical context.

Theoretical Application of Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

If a chiral derivative of this compound were synthesized, CD and ORD could be used to:

Confirm Enantiomeric Purity: A pure enantiomer will produce a characteristic CD spectrum, while a racemic mixture (a 1:1 mixture of both enantiomers) will be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. nih.gov

Determine Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations (like time-dependent density functional theory, TDDFT), the absolute configuration (R or S) of the stereogenic center could be determined. mdpi.com This approach has become a reliable method for the structural assignment of new chiral compounds. rsc.org

Analyze Conformational Properties: The sign and intensity of the Cotton effects in CD spectra are highly sensitive to the molecule's three-dimensional structure and the spatial arrangement of its chromophores (in this case, the phenyl rings). mdpi.com This allows for detailed conformational analysis in solution.

Atropisomerism in Diaryl Ether Scaffolds

It is also noteworthy that diaryl ether structures, the core of this compound, can exhibit a form of axial chirality known as atropisomerism if rotation around the C-O-C bond is sufficiently restricted. nih.govrsc.org This typically requires bulky substituents on the aromatic rings adjacent to the ether linkage. While the parent compound does not have such bulky groups, a synthetic derivative could be designed to be atropisomeric. In such a case, chiroptical spectroscopy would be the primary tool to study the rotational barrier and the stereochemical stability of the atropisomers. rsc.org

Theoretical and Computational Chemistry of 3 4 Hydroxymethyl Phenoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(4-(hydroxymethyl)phenoxy)phenol (B1154874) at the atomic level. These calculations provide a basis for predicting its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. By approximating the electron density, DFT can accurately predict various molecular properties. Key applications for this compound include the determination of optimized molecular geometry, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the generation of electrostatic potential maps.

The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity. For this compound, the presence of electron-donating hydroxyl and ether groups influences the electron density distribution across the aromatic rings, which can be precisely modeled using DFT. These calculations help identify sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative of typical DFT calculation outputs and may not represent experimentally verified values.)

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates the energy of the highest energy electrons; relates to the ability to donate electrons.
LUMO Energy-0.9 eVIndicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap4.9 eVCorrelates with chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parameterization. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for properties such as bond energies, reaction barriers, and weak intermolecular interactions. For a molecule like this compound, these high-accuracy calculations can be crucial for benchmarking DFT results and for obtaining precise energetic information for complex reaction pathways.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, the central ether linkage allows for considerable conformational flexibility. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, MD can reveal how solvent molecules arrange around the solute and the nature of the intermolecular forces, such as hydrogen bonding, which are critical for understanding its solubility and behavior in solution.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out potential reaction pathways for this compound. By calculating the energies of reactants, products, and intermediate transition states, it is possible to predict the most likely mechanism for a given reaction.

For instance, the oxidation of the hydroxymethyl group or electrophilic substitution on the phenol (B47542) rings are potential reactions. Computational methods can model the geometry of the transition states for these processes and calculate their activation energies. A lower activation energy indicates a more favorable reaction pathway. These predictions can guide experimental work by identifying the most promising reaction conditions.

Structure-Reactivity Relationship (SRR) Studies from a Computational Perspective

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural features with its chemical reactivity. From a computational perspective, this involves calculating various molecular descriptors for this compound and correlating them with its observed or predicted reactivity.

Key descriptors that can be calculated include atomic charges, bond orders, and frontier orbital densities. By analyzing how these descriptors change with modifications to the molecular structure, a predictive model of reactivity can be built. For example, one could computationally assess how substituting different groups on the phenyl rings would alter the reactivity of the hydroxyl or hydroxymethyl groups.

In Silico Design of Novel Derivatives with Predicted Reactivity Profiles

The insights gained from SRR studies can be applied to the in silico design of novel derivatives of this compound. Using computational tools, researchers can propose new molecular structures by modifying the parent compound and then predict their properties without the need for immediate chemical synthesis.

For example, if a derivative with increased antioxidant potential is desired, modifications could be made to enhance the ability of the phenolic hydroxyl group to donate a hydrogen atom. The effect of these modifications on the bond dissociation energy of the O-H bond can be calculated, providing a predictive measure of antioxidant activity. This computational pre-screening allows for the rational design of new compounds with tailored reactivity profiles, saving significant time and resources in the drug discovery or materials science pipeline.

Applications of 3 4 Hydroxymethyl Phenoxy Phenol and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as a Monomer in Polymer Chemistry Research

The bifunctional nature of 3-(4-(Hydroxymethyl)phenoxy)phenol (B1154874), possessing two reactive hydroxyl groups with different reactivities, makes it a valuable monomer in the synthesis of various polymers. The phenolic hydroxyl group can participate in reactions such as etherification and esterification, while the benzylic hydroxyl group offers another site for polymerization or modification.

Synthesis of Novel Polyethers and Polyesters

The presence of hydroxyl groups in this compound allows for its incorporation into polyether and polyester (B1180765) chains through well-established polymerization techniques.

In the synthesis of polyethers , the phenolic hydroxyl group can be reacted with dihalides or other electrophilic species under Williamson ether synthesis conditions. This reaction can be used to create novel poly(aryl ether)s. The incorporation of the this compound unit can introduce specific properties to the resulting polymer, such as increased thermal stability, improved solubility in organic solvents, and altered mechanical properties. Research into the synthesis of poly(aryl ether ketone)s (PAEKs) has demonstrated the use of various bisphenol monomers to create high-performance thermoplastics. google.com While direct studies on this compound in this context are not widely reported, its structural similarity to other bisphenols suggests its potential as a comonomer to tailor the properties of these advanced materials.

For the synthesis of polyesters , both the phenolic and benzylic hydroxyl groups of this compound can react with dicarboxylic acids or their derivatives, such as acyl chlorides. researchgate.netnih.gov This allows for the creation of a variety of polyester architectures, including linear, branched, and cross-linked polymers. The choice of diacid and the reaction conditions can be used to control the polymer's molecular weight, thermal properties, and mechanical strength. Aromatic polyesters are known for their high thermal stability and mechanical strength, and the inclusion of the flexible ether linkage from this compound could enhance processability and solubility. nih.gov The synthesis of aromatic polyesters often involves interfacial polycondensation or melt polycondensation techniques. google.com

Table 1: Potential Diacids for Polyester Synthesis with this compound

Diacid NameChemical StructurePotential Impact on Polyester Properties
Terephthalic AcidHOOC-C₆H₄-COOHHigh rigidity, high melting point, excellent thermal stability
Isophthalic AcidHOOC-C₆H₄-COOHImproved solubility, lower crystallinity compared to terephthalate polymers
Adipic AcidHOOC-(CH₂)₄-COOHIncreased flexibility, lower melting point
Sebacic AcidHOOC-(CH₂)₈-COOHEnhanced flexibility and hydrophobicity

Cross-linking Agents in Polymer Networks

The difunctional nature of this compound also makes it a candidate for use as a cross-linking agent in the formation of polymer networks. google.com Cross-linking is a critical process for transforming thermoplastic polymers into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance.

The hydroxyl groups of this compound can react with various functional groups in polymer chains, such as isocyanates in polyurethanes, epoxy groups in epoxy resins, and carboxylic acid groups in polyesters. google.comtrea.com For instance, in epoxy resin systems, the hydroxyl groups can act as curing agents, opening the epoxide rings and forming a three-dimensional network. trea.com The structure of the cross-linker plays a significant role in determining the final properties of the thermoset. The flexible ether linkage in this compound could impart a degree of flexibility to the cross-linked network, potentially improving its toughness and impact resistance. dtic.mil

Modification of Polymer Properties through Incorporation

The incorporation of this compound as a comonomer or an additive can be a strategic approach to modify the properties of existing polymers. ijpsm.com Even in small amounts, the introduction of this molecule can lead to significant changes in the physical and chemical characteristics of the final material.

The aromatic rings in this compound can enhance the thermal stability and flame retardancy of polymers. The flexible ether bond can improve processability by lowering the melt viscosity or increasing solubility. Furthermore, the unreacted hydroxyl groups in the polymer chain can serve as sites for post-polymerization modification, allowing for the grafting of other molecules to impart specific functionalities, such as hydrophilicity, biocompatibility, or specific binding capabilities. This approach of chemical modification is a powerful tool for creating tailor-made materials for specific applications. nih.gov

Precursor in the Synthesis of Complex Organic Molecules

Beyond its role in polymer science, this compound serves as a valuable precursor in the synthesis of more complex organic molecules, including specialty chemicals and intermediates for pharmaceuticals and other fine chemicals.

Building Block for Advanced Chemical Structures (e.g., Specialty Chemicals)

The distinct reactivity of the phenolic and benzylic hydroxyl groups, along with the ether linkage, makes this compound a versatile building block for constructing advanced chemical structures. rsc.org The phenolic hydroxyl group can be selectively protected, allowing for reactions to be carried out on the benzylic hydroxyl group, and vice versa. This differential reactivity is a key strategy in multi-step organic synthesis.

Derivatives of m-aryloxy phenols, a class of compounds to which this compound belongs, have been utilized as key components in the production of functional plastics and other specialty materials. nih.gov For example, related structures are used in the synthesis of materials for organic light-emitting devices (OLEDs). nih.gov The specific properties of this compound could be leveraged to create novel molecules with applications in areas such as liquid crystals, and other advanced functional materials.

Intermediate in Multi-step Organic Synthesis

In the context of multi-step organic synthesis, this compound can serve as a crucial intermediate. nih.gov Its functional groups can be transformed into a variety of other functionalities, enabling the construction of complex target molecules. For instance, the benzylic hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions. The phenolic hydroxyl group can be converted to other functional groups or used to direct substitution reactions on the aromatic ring.

The synthesis of complex phenols and their derivatives is a significant area of organic chemistry, with applications in medicinal chemistry and materials science. researchgate.net While specific multi-step syntheses starting from this compound are not extensively documented in publicly available literature, the principles of retrosynthetic analysis suggest its potential as a starting material for a range of complex targets. The ability to selectively manipulate its functional groups makes it an attractive starting point for the synthesis of molecules with precisely controlled architectures.

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of diaryl ethers, the core structure of 3-(4-(Hydroxymethyl)phenoxy)phenol (B1154874), traditionally relies on methods like the Williamson ether synthesis, which can require harsh conditions. Future research should focus on developing more efficient and environmentally benign synthetic routes.

Novel Synthetic Pathways:

Catalytic Coupling Reactions: The Ullmann coupling reaction, which involves a copper catalyst, is a viable method for forming the diaryl ether bond. Research into using more efficient and milder catalysts like those based on palladium or nickel could provide higher yields and better functional group tolerance. organic-chemistry.orgmdpi.com For instance, a Pd/Nixantphos-catalyzed cross-coupling could be explored. acs.org

Hydrolysis of Diazonium Salts: A synthetic strategy involving the hydrolysis of intermediate diazonium salts in a two-phase system has proven effective for related phenoxyphenols and could be adapted for this target molecule. mdpi.com This method can produce high yields of the desired diaryl ether. mdpi.com

Sustainable Synthesis:

Green Solvents and Catalysts: The development of synthetic protocols that utilize greener solvents and recyclable catalysts is paramount. Nanocrystalline zeolite Beta, a solid acid catalyst, has been successfully used for the liquid-phase synthesis of other alkyl phenyl ethers and could be adapted for this process, replacing traditional strong bases and simplifying purification. researchgate.net

Bio-based Feedstocks: Investigating pathways that start from renewable resources is a critical direction. Lignin, a major component of biomass, can be depolymerized to yield phenolic compounds that could serve as precursors. researchgate.net Similarly, phenolic acids like 4-hydroxybenzoic acid, which can be derived from biomass, could be functionalized and used as starting materials. mdpi.com

Alternative Reagents: Replacing hazardous reagents is a key principle of green chemistry. For functionalizing the phenol (B47542) groups, using dimethyl carbonate as a methylating agent instead of more toxic alternatives like dimethyl sulfate (B86663) represents a safer approach. rsc.org

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize novel synthetic pathways, real-time understanding of reaction kinetics, intermediate formation, and endpoint determination is crucial. In situ spectroscopic monitoring provides this data without perturbing the reaction environment, which is especially important for equilibrium-driven processes like etherification. acs.orgspectroscopyonline.com

In Situ Raman Spectroscopy: This technique has been effectively used for quantitative, real-time monitoring of heterogeneous etherification reactions. acs.org It can track the concentration of both reactants and products, allowing for precise determination of the reaction endpoint and minimizing impurities. acs.org

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for elucidating reaction mechanisms and pathways. youtube.com By monitoring the vibrational modes of functional groups in real-time, researchers can gain valuable information about reaction kinetics and the formation of transient intermediates. youtube.commt.com

UV/Visible Spectroscopy: As a cost-effective and non-invasive technique, UV/Vis spectroscopy is well-suited for monitoring changes in aromatic compounds and can be applied to track the progress of derivatization reactions in real-time. mdpi.com

Below is a comparative table of these advanced spectroscopic techniques for monitoring the synthesis of this compound.

TechniqueAdvantagesPotential Application in SynthesisLimitations
In Situ Raman Spectroscopy Excellent for quantitative analysis in heterogeneous mixtures; non-destructive; provides detailed structural information. acs.orgMonitoring the conversion of a halo-substituted benzyl (B1604629) alcohol and a phenoxide salt during an Ullmann or Williamson-type synthesis. acs.orgCan be affected by fluorescence; may require multivariate calibration models for accurate quantification. acs.org
In Situ FTIR Spectroscopy Highly sensitive to changes in functional groups; provides rich data for mechanistic and kinetic studies. youtube.commt.comTracking the disappearance of the phenolic -OH peak and the appearance of the ether C-O-C stretch to understand reaction rates. youtube.comWater and other polar solvents can have strong interfering absorptions; probe can be susceptible to coating.
In Situ UV/Visible Spectroscopy Cost-effective; simple implementation; good for monitoring concentrations of UV-active species. mdpi.comReal-time analysis of chromophore changes as the diaryl ether bond is formed, particularly if one of the precursors has a distinct UV signature. mdpi.comLacks detailed structural specificity compared to Raman or FTIR; susceptible to interference from multiple absorbing species. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery by moving from trial-and-error experimentation to data-driven predictive science. nih.gov

Reaction Prediction and Optimization: ML models, such as random forests, can be trained on datasets of chemical reactions to predict outcomes with high accuracy. princeton.edu For the synthesis of this compound, a model could be developed by inputting various precursors, catalysts, and solvents to predict the reaction yield and identify optimal conditions, thereby accelerating process development. princeton.edueurekalert.org These predictive tools can streamline the synthesis of complex molecules by navigating the multidimensional space of reaction variables. acs.org

Material Design and Discovery: ML offers powerful tools to accelerate the discovery of new materials by predicting properties from chemical structures. mdpi.com By using this compound as a virtual building block, ML algorithms can screen vast libraries of potential polymers derived from it. nih.gov The model could predict key properties such as thermal stability, mechanical strength, or optical characteristics, guiding researchers toward the most promising candidates for synthesis and testing. arxiv.orgresearchgate.net This data-centric approach enables the inverse design of materials with specific, targeted properties. mdpi.com

Expansion into Novel Material Science Applications

The unique bifunctional nature of this compound, possessing both a primary alcohol and a phenolic hydroxyl group, makes it a highly versatile monomer for advanced materials.

High-Performance Polymers: The diaryl ether linkage is a hallmark of many high-performance polymers, imparting thermal stability and chemical resistance. This compound could serve as a monomer for creating novel polyethers, polyesters, or polycarbonates. Its non-planar structure may disrupt chain packing, potentially leading to amorphous polymers with good processability. Related m-aryloxy phenols are used in the production of functional plastics like polyimide resins, suggesting a similar potential for this molecule. mdpi.com

Epoxy Resin Modification: Phenolic compounds are frequently used as curing agents or modifiers for epoxy resins to enhance their properties. researchgate.net The incorporation of this compound could improve the toughness, thermal stability, and flame retardancy of standard epoxy networks.

Biomedical Polymers: Recent research has shown that lipids containing phenol groups can significantly reduce the inflammatory side effects associated with mRNA vaccine delivery systems. sciencedaily.com This highlights a novel application space for phenol-containing monomers. Polymers synthesized from this compound could be explored for creating biocompatible materials, drug delivery vehicles, or functional coatings with inherent antioxidant properties.

Unexplored Reactivity Patterns and Derivatization Strategies

The three distinct reactive sites of this compound—the phenolic hydroxyl, the benzylic alcohol, and the two aromatic rings—offer a rich landscape for chemical modification and derivatization. While the substitution or elimination of the phenolic hydroxyl group itself is rare, its presence activates the molecule for other transformations. libretexts.org

Selective Functionalization: The differing reactivity of the phenolic and alcoholic hydroxyls allows for selective derivatization. The more acidic phenolic hydroxyl can be selectively targeted for O-alkylation or O-acylation under basic conditions, leaving the benzylic alcohol untouched for subsequent reactions. nih.gov Conversely, the benzylic alcohol can be selectively oxidized to an aldehyde or a carboxylic acid.

Electrophilic Aromatic Substitution: Both aromatic rings are activated towards electrophilic substitution by the oxygen-containing substituents. This allows for the introduction of various functional groups (e.g., halogens, nitro groups) onto the aromatic backbone, creating a family of new derivatives with tailored electronic and physical properties.

Derivatization for Analysis: Specific reagents can be used to create derivatives for analytical purposes. The Gibbs reaction, for example, reacts with phenols that have an unsubstituted para position, which could be used for the mass spectrometric detection of the phenolic end of the molecule. nih.govpurdue.edu Other reagents are designed to create derivatives with excellent chromatographic properties for GC-MS or HPLC analysis. researchgate.netnih.gov

The table below outlines potential derivatization strategies and their applications.

Reactive SiteDerivatization StrategyReagent ExampleApplication
Phenolic Hydroxyl SilylationMTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)Creates a volatile and stable TBDMS ether for GC-MS analysis. researchgate.net
Phenolic Hydroxyl DinitrophenylationFDNB (1-fluoro-2,4-dinitrobenzene)Forms a UV-active ether for sensitive detection in HPLC-UV analysis. nkust.edu.tw
Benzylic Alcohol OxidationPyridinium (B92312) chlorochromate (PCC)Converts the primary alcohol to an aldehyde, creating a new reactive handle for further synthesis.
Benzylic Alcohol EsterificationAcyl chlorides or anhydridesForms esters, which can be used to introduce new functional groups or to act as protecting groups.
Aromatic Rings BrominationN-Bromosuccinimide (NBS)Introduces bromine atoms onto the activated rings, creating precursors for cross-coupling reactions or flame-retardant materials.
Aromatic Rings NitrationNitric acid / Sulfuric acidIntroduces nitro groups, which can be subsequently reduced to amines for further functionalization (e.g., in dyes or pharmaceuticals).

Conclusion

Summary of Key Research Findings and Contributions

A comprehensive review of available scientific literature reveals a notable scarcity of dedicated research specifically focused on the chemical compound 3-(4-(Hydroxymethyl)phenoxy)phenol (B1154874). While the broader class of diaryl ethers and phenoxyphenols has been the subject of extensive study due to their relevance in pharmaceuticals, polymers, and agrochemicals, this compound has not emerged as a significant independent subject of investigation.

Similarly, while many phenol (B47542) derivatives are investigated for their potential biological activities, including as enzyme inhibitors or anticancer agents, no such specific bioactivity has been documented for this compound in the reviewed literature.

Broader Impact and Unaddressed Research Questions

The absence of dedicated research on this compound means its broader impact on the scientific community and industry is currently negligible. The compound exists primarily as a cataloged chemical entity rather than a molecule with known applications or biological significance.

This lack of information gives rise to several fundamental, unaddressed research questions:

Optimal Synthesis: What is the most efficient and scalable method for the synthesis of this compound?

Biological Profile: Does this compound exhibit any significant biological activity? For instance, could the presence of both a phenol and a benzyl (B1604629) alcohol moiety within a diaryl ether structure confer any unique pharmacological properties (e.g., antioxidant, anti-inflammatory, or antimicrobial effects)?

Material Science Applications: Could this compound or its derivatives serve as a useful monomer or building block for the synthesis of novel polymers, such as polyethers or epoxy resins, potentially imparting specific properties like thermal stability or flame retardancy?

Comparative Analysis: How do the properties of this compound compare to its structural isomers or other closely related diaryl ether compounds that have been studied more extensively?

Concluding Remarks and Future Research Perspectives

Future research should begin with the fundamental steps of developing and optimizing a synthetic route to produce the compound in sufficient quantities for further study. Following a successful synthesis, a systematic evaluation of its physicochemical properties and a broad screening of its biological activities would be logical next steps. Such foundational research is necessary to determine if this compound holds any potential for future applications or if it will remain a minor, uninvestigated member of the vast family of phenolic compounds. Until such studies are undertaken, the compound remains a molecule of theoretical structure rather than practical significance.

Q & A

Q. What are the established synthesis protocols for 3-(4-(Hydroxymethyl)phenoxy)phenol, and what key reaction parameters influence yield?

The compound is synthesized via the Ullmann reaction , employing copper catalysts (e.g., CuI) under inert atmospheres (N₂/Ar) at 100–200°C. Solvents like dimethylformamide (DMF) enhance reactivity, while base additives (e.g., K₂CO₃) facilitate deprotonation. Yield optimization depends on catalyst loading, reaction time, and temperature gradients. Alternative methods include nucleophilic substitution between phenolic derivatives and benzyl halides .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound post-synthesis?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm aromatic substitution patterns and hydroxymethyl (-CH₂OH) resonance.
  • Mass spectrometry (MS) for molecular weight validation (C₁₃H₁₂O₃, MW 216.23).
  • HPLC with C18 columns to assess purity (>95% for biological assays). Computational tools like XLogP3 (2.1) predict hydrophobicity .

Q. What in vitro biological models are typically used to screen the compound’s anti-proliferative activity?

Studies utilize human cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values. Mechanistic assays measure α-tubulin downregulation via Western blotting, correlating with cell cycle arrest. Dose-response curves (1–100 µM) and controls (e.g., paclitaxel) validate specificity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • PPE : Butyl rubber gloves (EN374 standard), safety goggles, and lab coats.
  • Ventilation : Use fume hoods to minimize aerosol inhalation.
  • Storage : Dry, room-temperature conditions away from oxidizers.
  • Waste disposal : Neutralize residues before aqueous disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the Ullmann reaction for higher yields of this compound?

  • Catalyst tuning : Replace CuI with Cu nanoparticles for enhanced surface area.
  • Ligand addition : Bidentate ligands (e.g., 1,10-phenanthroline) improve catalytic efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (30–60 mins vs. 24 hrs) while maintaining >80% yield .

Q. How should contradictory reports on the compound’s bioactivity be methodologically addressed?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., RPMI-1640 medium).
  • Dose normalization : Compare molar concentrations rather than mass-based dosing.
  • Orthogonal validation : Confirm anti-cancer effects via apoptosis assays (Annexin V/PI) alongside tubulin studies .

Q. What synthetic strategies enable selective functionalization of the hydroxymethyl group for derivative synthesis?

  • Oxidation : Convert -CH₂OH to -COOH using KMnO₄ in acidic conditions (H₂SO₄, 60°C).
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine.
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield -OH during multi-step syntheses .

Q. How does positional isomerism (e.g., 3- vs. 4-substitution) influence the compound’s reactivity compared to structural analogs?

  • Hammett analysis : Electron-donating groups (e.g., -CH₂OH at para positions) increase aromatic electrophilic substitution rates.
  • Steric effects : Ortho-substituted analogs show reduced reactivity due to hindered access to the phenolic -OH.
  • Comparative studies with [4-(4-Chlorophenoxy)phenyl]methanol reveal halogen substitution enhances oxidative stability .

Q. Which analytical methodologies resolve impurities or byproducts in synthesized this compound?

  • LC-MS/MS : Identifies dimerization byproducts (e.g., biphenyl ethers) via fragmentation patterns.
  • Preparative TLC : Isolates impurities for structural elucidation via 2D NMR.
  • Karl Fischer titration : Quantifies residual moisture (<0.5% for stability studies) .

Q. What methodological approaches evaluate the compound’s antioxidant capacity in radical scavenging assays?

  • DPPH assay : Measure absorbance decay at 517 nm after 30 mins (IC₅₀ comparison with ascorbic acid).
  • ORAC assay : Quantify fluorescein decay under peroxyl radical (ROO•) stress.
  • EPR spectroscopy : Directly detect radical quenching using spin traps like TEMPO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.